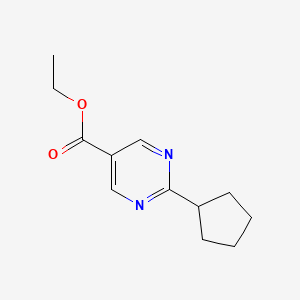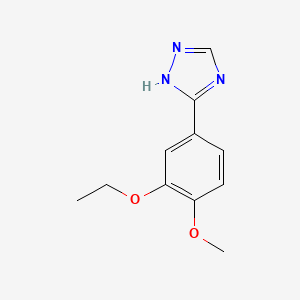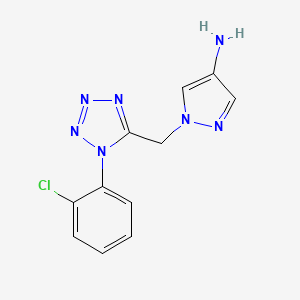
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a tetrazole ring and a pyrazole ring, both of which are known for their diverse biological activities. The presence of the 2-chlorophenyl group adds to its chemical complexity and potential for various applications in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the tetrazole and pyrazole intermediates using a suitable linker, such as a methylene group, under controlled conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Biological Research: It is used in research to study enzyme inhibition, receptor binding, and other biochemical processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine can be compared with similar compounds, such as:
1-(2-Chlorophenyl)-1H-tetrazole: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
1-(2-Chlorophenyl)-1H-pyrazole: Lacks the tetrazole ring, which may reduce its potential for certain applications.
1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the tetrazole and pyrazole rings, which provides a broader range of chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H10ClN7 |
|---|---|
Molecular Weight |
275.70 g/mol |
IUPAC Name |
1-[[1-(2-chlorophenyl)tetrazol-5-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H10ClN7/c12-9-3-1-2-4-10(9)19-11(15-16-17-19)7-18-6-8(13)5-14-18/h1-6H,7,13H2 |
InChI Key |
FVAPMHMNUDCVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)CN3C=C(C=N3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B11793719.png)
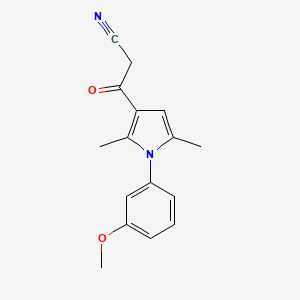
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)



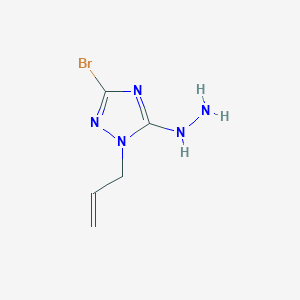
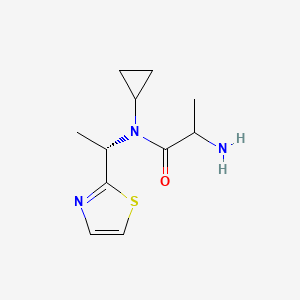
![6-Bromo-3-(methylthio)benzo[B]thiophene](/img/structure/B11793765.png)

